Feruloylputrescin

Übersicht

Beschreibung

Feruloylputrescine is a naturally occurring compound found in various plants, including citrus fruits like grapefruit and orange. It is a conjugate of ferulic acid and putrescine, which are part of the flavonoid biosynthesis pathway. This compound has garnered interest due to its potential antioxidant and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Feruloylputrescine has a wide range of scientific research applications:

Chemistry: It is studied for its potential as an antioxidant and its role in various chemical reactions.

Biology: Research focuses on its role in plant physiology and its potential health benefits.

Medicine: Studies investigate its anti-inflammatory and antioxidant properties, which may have therapeutic potential.

Industry: It is explored for use in food preservation and as a natural additive in various products.

Wirkmechanismus

Target of Action

Feruloylputrescine is a phenolamide found in citrus plants . Its primary targets are the enzymes monooxygenase (cntA) and reductase (cntB) . These enzymes play a crucial role in the production of trimethylamine, a compound involved in various biological processes .

Mode of Action

Feruloylputrescine interacts with its targets, cntA and cntB, by inhibiting their activity . This inhibition results in a decrease in the production of trimethylamine

Biochemical Pathways

Feruloylputrescine is formed through the decarboxylation of L-Arginine . This process involves the removal of a carboxyl group from L-Arginine, resulting in the formation of Feruloylputrescine . By inhibiting cntA and cntB, Feruloylputrescine affects the biochemical pathway leading to the production of trimethylamine

Pharmacokinetics

It is known that the compound can be extracted from citrus plants

Result of Action

The inhibition of cntA and cntB by Feruloylputrescine leads to a decrease in the production of trimethylamine . This could potentially have various molecular and cellular effects, given the role of trimethylamine in biological processes. For instance, Feruloylputrescine has been suggested for use in cardiovascular diseases research , indicating that it may have effects on heart health.

Action Environment

The action of Feruloylputrescine can be influenced by various environmental factors. For example, the extraction of Feruloylputrescine from corn bran or fiber is greatly enhanced by elevated temperatures This suggests that the action, efficacy, and stability of Feruloylputrescine could potentially be influenced by temperature and other environmental conditions

Biochemische Analyse

Biochemical Properties

Feruloylputrescine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit monooxygenase (cntA) and reductase (cntB), which are involved in the production of trimethylamine . The nature of these interactions involves the suppression of these enzymes, thereby reducing the production of trimethylamine.

Cellular Effects

Feruloylputrescine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of trimethylamine, a compound that has been linked to cardiovascular diseases . This suggests that Feruloylputrescine may play a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Feruloylputrescine exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzymes cntA and cntB, thereby reducing the production of trimethylamine

Metabolic Pathways

Feruloylputrescine is involved in several metabolic pathways. It is formed through the decarboxylation of L-Arginine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Feruloylputrescine can be synthesized through the reaction of ferulic acid with putrescine. The reaction typically involves the activation of the carboxyl group of ferulic acid, followed by its coupling with the amino groups of putrescine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of feruloylputrescine often involves extraction from plant sources, such as citrus leaves and fruit. The extraction process includes steps like solvent extraction, ion exchange chromatography, and crystallization to isolate and purify the compound .

Types of Reactions:

Oxidation: Feruloylputrescine can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, although this is less common.

Substitution: Feruloylputrescine can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Feruloylputrescine is unique due to its specific structure and combination of ferulic acid and putrescine. Similar compounds include:

Caffeoylputrescine: A conjugate of caffeic acid and putrescine.

Coumaroylputrescine: A conjugate of coumaric acid and putrescine.

Sinapoylputrescine: A conjugate of sinapic acid and putrescine.

These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and properties .

Eigenschaften

IUPAC Name |

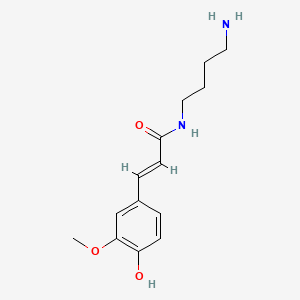

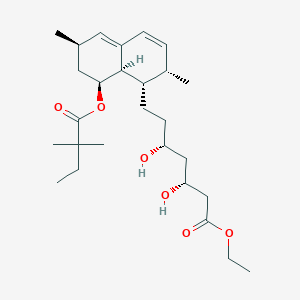

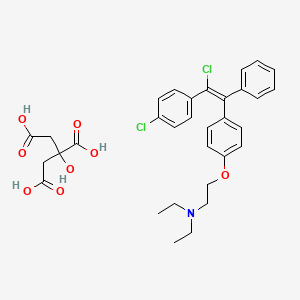

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVCMKSYKHYLD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904144 | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-13-3, 91000-11-2 | |

| Record name | Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does feruloylputrescine impact trimethylamine (TMA) production?

A1: Feruloylputrescine exhibits strong inhibitory effects on TMA production by suppressing the activity of the cntA/B enzyme, a key enzyme involved in TMA synthesis. []

Q2: Does feruloylputrescine influence gene expression related to TMA metabolism?

A2: Research indicates that feruloylputrescine can modulate FMO3 mRNA expression in vitro, further contributing to its regulatory effect on TMA and trimethylamine N-oxide (TMAO). []

Q3: Does feruloylputrescine directly impact gut microbiota composition in relation to TMA regulation?

A3: Studies suggest that the inhibitory effects of feruloylputrescine on TMA and TMAO production are independent of changes in gut microbiota composition. []

Q4: How does feruloylputrescine contribute to plant defense mechanisms?

A4: Feruloylputrescine, along with p-coumaroylputrescine, acts as a direct defense compound against herbivores in rice and other plants. It deters herbivores like the brown planthopper by reducing their survival rates. [, ]

Q5: What is the molecular formula and weight of feruloylputrescine?

A5: Feruloylputrescine has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. [, ]

Q6: What spectroscopic techniques are used to identify and characterize feruloylputrescine?

A6: Common spectroscopic methods for analyzing feruloylputrescine include LC/MS (Q-TOF), NMR, and HPLC-ESI-MSn. These techniques help identify, characterize, and quantify feruloylputrescine in various samples. [, ]

Q7: How does light exposure affect the stability of feruloylputrescine in citrus juices?

A7: Exposure to light can induce isomerization of feruloylputrescine in citrus juices. The naturally occurring trans-feruloylputrescine isomerizes to cis-feruloylputrescine upon light exposure, which can be used as an indicator for light exposure in citrus products. []

Q8: Is the isomerization of feruloylputrescine in citrus juices reversible?

A8: Yes, the isomerization between trans-feruloylputrescine and cis-feruloylputrescine is reversible. []

Q9: Does feruloylputrescine exhibit inhibitory activity against any enzymes?

A9: Feruloylputrescine, along with N-p-coumaroyl-N’-feruloylputrescine, acts as an α-glucosidase inhibitor. [, ]

A9: Currently, there is limited publicly available research on the application of computational chemistry and modeling specifically for feruloylputrescine.

Q10: What structural features of feruloylputrescine and related compounds contribute to α-glucosidase inhibitory activity?

A11: The hydroxyl group on the feruloyl moiety is crucial for the inhibitory activity of bisamide alkaloids like feruloylputrescine against α-glucosidase. Redox potential does not seem to play a significant role. [, ]

A10: Currently, there is limited publicly available research on specific formulation strategies for feruloylputrescine.

A10: As of now, specific SHE regulations regarding feruloylputrescine are not readily available in the provided research articles.

A10: Further research is needed to determine the specific ADME properties and in vivo activity of feruloylputrescine.

Q11: What is the effect of feruloylputrescine on melanogenesis?

A15: Feruloylputrescine, along with N,N′-dicoumaroylputrescine and N-p-coumaroyl-N′-feruloylputrescine, demonstrates antimelanogenic activity by reducing melanin content in murine B16 melanoma cells. []

Q12: Has the efficacy of feruloylputrescine-containing cream been tested in clinical trials for skin pigmentation?

A17: Yes, a cream containing 0.1% corn bran extract (CBE) rich in feruloylputrescine and related compounds significantly reduced skin pigmentation in clinical trials without causing irritation. []

A12: Further investigation is required to understand the potential for resistance development and cross-resistance with other compounds.

A12: More research is needed to establish a comprehensive toxicological profile and assess the long-term safety of feruloylputrescine.

A12: Targeted drug delivery strategies for feruloylputrescine are currently not extensively explored in the available research.

A12: Research on biomarkers for predicting feruloylputrescine efficacy or monitoring treatment response is currently limited.

Q13: Apart from spectroscopic techniques, are there other methods for analyzing feruloylputrescine?

A22: Yes, stable isotope labeling combined with LC-MS detection is a valuable tool for analyzing the metabolic flux of feruloylputrescine and related compounds in plant tissues. []

A13: The provided research does not offer detailed information on the environmental impact or degradation pathways of feruloylputrescine.

A13: Data on the dissolution rate and solubility of feruloylputrescine in various media is currently limited in the available research.

A13: While various analytical methods are mentioned, specific validation details for these methods are not extensively discussed in the provided articles.

A13: Information regarding specific quality control measures for feruloylputrescine during development, manufacturing, and distribution is not readily available in the provided research.

A13: The potential of feruloylputrescine to induce an immune response and related mitigation strategies require further research.

A13: Interactions between feruloylputrescine and drug transporters are not extensively studied in the available research.

A13: Research on the potential of feruloylputrescine to induce or inhibit drug-metabolizing enzymes is limited.

A13: Further studies are needed to assess the biocompatibility and biodegradability of feruloylputrescine.

A13: The research primarily focuses on feruloylputrescine, and comparisons with potential alternatives or substitutes are not extensively discussed.

A13: Specific strategies for recycling feruloylputrescine or managing its waste are not elaborated upon in the research.

A13: Information on specific research infrastructure and resources dedicated to feruloylputrescine research is not readily available in the provided articles.

Q14: When was feruloylputrescine first isolated and identified?

A34: Feruloylputrescine was first isolated and identified from citrus leaves and fruit. []

Q15: What is the significance of feruloylputrescine and p-coumaroyl-feruloylputrescine in maize kernels?

A35: Diferuloylputrescine and p-coumaroyl-feruloylputrescine are identified as abundant polyamine conjugates in lipid extracts of maize kernels. []

Q16: How does the study of feruloylputrescine contribute to understanding plant-microbe interactions?

A36: Research on feruloylputrescine reveals its potential role as a signaling molecule in plant-microbe interactions. It highlights the complex interplay between plant metabolism and microbial associations, particularly in the context of beneficial rhizobacteria. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)